Acetyl-1-14C Label Enables Direct Sialyltransferase Activity Detection in Pathogenic Fungi Without Glycoprotein Background
In a direct enzymatic assay using a partially purified sialyltransferase fraction from Cryptococcus neoformans yeast forms, N-(acetyl-1-14C)-lactosamine functioned as a defined low-molecular-weight acceptor substrate, enabling unambiguous detection of sialyltransferase activity without the confounding glycoprotein background that complicates the parallel acceptor asialofetuin [1]. The small-molecule disaccharide acceptor (MW 383.35) provides stoichiometric simplicity compared to the multi-antennary, heterogeneous glycoprotein asialofetuin (MW ~48 kDa), allowing precise quantification of sialic acid transfer on a per-mole basis.
| Evidence Dimension | Acceptor substrate suitability for fungal sialyltransferase activity detection |
|---|---|
| Target Compound Data | N-(acetyl-1-14C)-lactosamine: positive sialyltransferase-dependent transfer of [14C]-sialic acid from CMP-Neu5Ac, detected by radiometric scintillation counting; homogeneous disaccharide acceptor |
| Comparator Or Baseline | Asialofetuin: also positive as acceptor, but is a heterogeneous multi-antennary glycoprotein (~48 kDa) with variable terminal galactose residues, preventing precise stoichiometric quantification |
| Quantified Difference | Qualitative discrimination: target compound enables stoichiometric quantification (defined single acceptor site); asialofetuin yields semi-quantitative results due to acceptor site heterogeneity |
| Conditions | CMP-Neu5Ac as sialyl donor; partially purified Cryptococcus neoformans yeast protein fraction; radiometric detection of 14C-labeled reaction products (Glycoconjugate Journal, 2003) |
Why This Matters
For researchers quantifying sialyltransferase kinetics or screening inhibitors, the defined disaccharide acceptor eliminates the acceptor-site variability inherent in glycoprotein substrates, yielding reproducible Km and Vmax values essential for comparative enzymology and drug discovery.
- [1] Rodrigues, M.L., Dobroff, A.S.S., Couceiro, J.N.S.S., Alviano, C.S., Schauer, R. & Travassos, L.R. (2003) Sialylglycoconjugates and sialyltransferase activity in the fungus Cryptococcus neoformans. Glycoconjugate Journal, 19(3): 165-173. DOI: 10.1023/A:1024245606607. View Source
